6,8-Dimethylquinoline-3-carboxamide
Description
6,8-Dimethylquinoline-3-carboxamide is a quinoline derivative featuring methyl substituents at positions 6 and 8, and a carboxamide group at position 2. The methyl groups likely enhance lipophilicity compared to halogenated analogs, influencing solubility and biological interactions .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)11-9(4-7)5-10(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
MQFHLGGTNWWFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 6,8-Dimethylquinoline-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 6,8-Dimethylquinoline-3-carboxamide alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6,8-Dimethylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of natural killer (NK) cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of NK cells against tumor cells and improves their immunoregulatory functions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Findings:
Halogens (Cl, Br): Chlorinated or brominated analogs exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making them versatile intermediates for synthesizing complex molecules .
Solubility and Lipophilicity: The carboxamide group (-CONH₂) in 6,8-dimethylquinoline-3-carboxamide likely improves water solubility compared to carboxylic acid derivatives (e.g., 6,8-Dimethylquinoline-2,3-dicarboxylic acid), which form zwitterionic structures . Methyl groups may reduce solubility in polar solvents compared to hydroxyl or amino-substituted analogs, as seen in 6,8-diphenylquinoline derivatives, which require DMSO for NMR characterization due to poor solubility .
Biological Activity: Analogs with bulky substituents (e.g., adamantyl in compound 52 from ) demonstrate enhanced target specificity, suggesting that 6,8-dimethylquinoline-3-carboxamide’s methyl groups could similarly modulate selectivity in drug design .
Biological Activity
Introduction
6,8-Dimethylquinoline-3-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6,8-Dimethylquinoline-3-carboxamide features a fused bicyclic structure with a nitrogen atom and a carboxamide functional group at the 3-position, along with two methyl groups at the 6 and 8 positions. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other quinoline derivatives.
| Property | Details |
|---|---|
| Chemical Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 1296950-40-7 |
Antimicrobial Activity
Research indicates that 6,8-Dimethylquinoline-3-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi through mechanisms that may involve interference with cellular signaling pathways and enzyme activity modulation.
Case Study: Antimicrobial Efficacy
In a study evaluating several quinoline derivatives, 6,8-Dimethylquinoline-3-carboxamide demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
The compound also shows promise as an anticancer agent. It has been reported to inhibit the proliferation of cancer cells by modulating specific enzyme activities involved in tumor growth.
- Enzyme Inhibition : 6,8-Dimethylquinoline-3-carboxamide inhibits hematopoietic prostaglandin D synthase, an enzyme implicated in inflammatory processes associated with cancer progression.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
A recent study highlighted the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7), with IC50 values observed around 15 µM. This effect was linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Comparative Analysis with Related Compounds
The biological activity of 6,8-Dimethylquinoline-3-carboxamide can be compared with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2,4-Dimethylquinoline-3-carboxamide | Different methyl substitution pattern | Moderate antimicrobial activity |
| 4-Hydroxy-2-quinolone | Hydroxy group influences reactivity | Weak anticancer properties |
| Quinolin-2-one | Lacks carboxamide functionality | Limited biological activity |
The mechanisms by which 6,8-Dimethylquinoline-3-carboxamide exerts its biological effects include:
- Binding Affinity : The compound binds to specific proteins within cells, altering their functions.
- Signal Transduction Interference : It disrupts key signaling pathways involved in inflammation and cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
